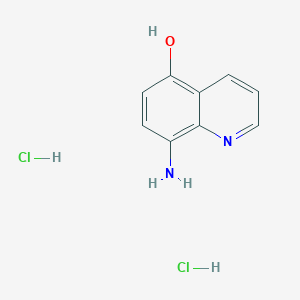

8-Aminoquinolin-5-ol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Aminoquinolin-5-ol dihydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its biological activity, particularly in the context of cancer research and treatment. The compound's relevance stems from its role in the ubiquitin-proteasome system (UPS), which is crucial for cell proliferation and programmed cell death. Abnormalities in the UPS are linked to various pathological conditions, including cancer, where proteasome over-activity is observed. As such, derivatives of 8-hydroxyquinoline, including amino- and chloro-substituted variants, have been investigated for their potential as anticancer agents due to their ability to inhibit proteasome activity and induce apoptosis in cancer cells .

Synthesis Analysis

The synthesis of this compound and related compounds is not explicitly detailed in the provided papers. However, the literature suggests that these compounds can be synthesized through various chemical reactions, often involving the substitution of different functional groups on the quinoline ring. The synthesis process is critical for ensuring the purity and efficacy of the compounds for biological applications .

Molecular Structure Analysis

The molecular structure of this compound is closely related to that of other 8-hydroxyquinoline derivatives. These compounds can form complexes with metals, such as copper, which can significantly affect their biological activity. For instance, copper ions have been shown to increase the activity of 8-hydroxyquinoline derivatives, although this effect was not observed with 5-amino-8-hydroxyquinoline . The molecular interactions and the ability to form complexes are essential for understanding the mechanism of action of these compounds.

Chemical Reactions Analysis

This compound and similar compounds participate in various chemical reactions, particularly those involving redox processes. For example, 8-aminoquinolines have been implicated in the oxidation of hemoglobin to methemoglobin, a process that can lead to hemotoxicity. This reaction involves the transfer of an electron from the drug to oxygen, facilitating the conversion of oxygen to hydrogen peroxide and the subsequent oxidation of Fe(II) to Fe(III) . Understanding these chemical reactions is crucial for the development of safer and more effective drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure and the presence of functional groups. These properties determine the compound's solubility, stability, and reactivity, which are important for its biological applications. The compound's ability to form hydrogen-bonded structures, as seen in the proton-transfer compounds of 8-aminoquinoline, is indicative of its potential for forming stable complexes and interactions with biological molecules .

科学的研究の応用

Antiparasitic and Antimalarial Activities

8-Aminoquinolin-5-ol dihydrochloride and its derivatives have been extensively studied for their antiparasitic and antimalarial properties. The compound, along with its analogs like primaquine and tafenoquine, has been instrumental in the treatment of latent malaria, showing promise against endemic malaria (Baird, 2019). Moreover, metal complexes of 8-aminoquinoline derivatives exhibited notable antimalarial and antimicrobial activities, particularly against Gram-negative bacteria, indicating their potential as novel antimalarial and antibacterial agents (Phopin et al., 2016).

Chemosensor Applications

The 8-aminoquinoline framework has been utilized in the development of fluorescence-enhanced chemosensors. A study highlighted the design of a novel molecule chemosensor, which demonstrated selectivity and sensitivity for detecting Mg2+, Zn2+, and Co2+ in dual-channel modes, offering potential applications in multianalyte detection (Li et al., 2014).

Bioorganic and Medicinal Chemistry

The compound's analogs have shown significant potential in bioorganic and medicinal chemistry. For instance, 5-phenoxy 8-aminoquinoline analogs were found to be potent inhibitors of monoamine oxidases (MAO), indicating their relevance in enhancing the metabolic stability of 8-aminoquinolines and suggesting their potential use as selective MAO inhibitors (Chaurasiya et al., 2012). Furthermore, compounds based on 5-(het)aryl 8-aminoquinoline amide scaffold exhibited promising antibacterial and cytotoxic activities, suggesting their applicability in developing new antibacterial and cytotoxic agents (Spandana et al., 2020).

Safety and Hazards

将来の方向性

While specific future directions for 8-Aminoquinolin-5-ol dihydrochloride are not mentioned in the search results, a related compound, 5-amino-8-hydroxyquinoline, has been used to fabricate novel fibrous materials with diverse biological properties. These materials have shown potential for diverse biological applications, including antibacterial, antifungal, and anticancer activities .

作用機序

Target of Action

8-Aminoquinolin-5-ol dihydrochloride, similar to other 8-aminoquinolines, primarily targets the liver stages of Plasmodium infections . These liver-stage parasites, especially those from Plasmodium vivax, can persist in the liver for months as a dormant form of the parasite (the hypnozoite), which re-emerges much later to cause clinical disease .

Mode of Action

It is believed that the compound accumulates within the mitochondria of the parasite, causing swelling and structural changes within the inner membranes . This disrupts the normal functioning of the mitochondria, leading to the death of the parasite .

Biochemical Pathways

This compound affects the biochemical pathways of the Plasmodium parasite by disrupting the normal functioning of its mitochondria . This disruption prevents the parasite from carrying out essential metabolic processes, leading to its death .

Pharmacokinetics

Primaquine has a short elimination half-life of about 6 hours, while tafenoquine has a much longer elimination half-life of about 14 days . These properties affect the bioavailability of the drugs and their effectiveness in treating malaria .

Result of Action

The primary result of the action of this compound is the clearance of liver-stage Plasmodium parasites. This prevents the re-emergence of the parasite and the recurrence of clinical disease . Additionally, the compound’s action on the mitochondria of the parasite leads to structural changes and the eventual death of the parasite .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s toxicity can be increased in individuals deficient in glucose-6-phosphate dehydrogenase (G6PD) . G6PD deficiency is one of the most common genetic abnormalities in human beings, and it is especially common where malaria is or has been endemic .

特性

IUPAC Name |

8-aminoquinolin-5-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;;/h1-5,12H,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDNWYQJSGQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)

![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)

![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)

![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

methanone](/img/structure/B2529417.png)

![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)